molecular formula C22H24N2O4S B2856045 3-(benzenesulfonyl)-6,7-dimethoxy-4-(piperidin-1-yl)quinoline CAS No. 895649-56-6

3-(benzenesulfonyl)-6,7-dimethoxy-4-(piperidin-1-yl)quinoline

Cat. No.: B2856045
CAS No.: 895649-56-6
M. Wt: 412.5
InChI Key: KEBOGBZJZUTODS-UHFFFAOYSA-N
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Description

3-(Benzenesulfonyl)-6,7-dimethoxy-4-(piperidin-1-yl)quinoline is a complex organic compound that features a quinoline core substituted with benzenesulfonyl, dimethoxy, and piperidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-6,7-dimethoxy-4-(piperidin-1-yl)quinoline typically involves multiple steps, including the formation of the quinoline core, sulfonylation, and piperidinyl substitution. One common method involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Sulfonylation: The quinoline core is then subjected to sulfonylation using benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.

    Piperidinyl Substitution: Finally, the sulfonylated quinoline is reacted with piperidine under basic conditions to introduce the piperidinyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Benzenesulfonyl)-6,7-dimethoxy-4-(piperidin-1-yl)quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides to modify the quinoline core or the sulfonyl group.

    Substitution: Nucleophilic substitution reactions can be performed to replace the piperidinyl group with other amines or functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride.

    Substitution: Alkyl halides, amines, and other nucleophiles in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinolines.

Scientific Research Applications

3-(Benzenesulfonyl)-6,7-dimethoxy-4-(piperidin-1-yl)quinoline has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and as a building block for heterocyclic compounds.

    Biological Studies: Researchers investigate its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.

    Industrial Applications: The compound is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-6,7-dimethoxy-4-(piperidin-1-yl)quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The benzenesulfonyl group can form strong interactions with protein active sites, while the quinoline core can intercalate with DNA or RNA. The piperidinyl group enhances the compound’s solubility and bioavailability, facilitating its cellular uptake and distribution.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds such as 4-aminoquinoline and 8-hydroxyquinoline share the quinoline core and exhibit similar biological activities.

    Piperidine Derivatives: Compounds like piperidine-4-carboxylic acid and 1-benzylpiperidine have similar structural features and are used in medicinal chemistry.

    Sulfonyl Derivatives: Benzenesulfonamide and sulfonylureas are examples of compounds with sulfonyl groups that have diverse applications in pharmaceuticals and agrochemicals.

Uniqueness

3-(Benzenesulfonyl)-6,7-dimethoxy-4-(piperidin-1-yl)quinoline is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both the benzenesulfonyl and piperidinyl groups enhances its potential as a versatile pharmacophore and synthetic intermediate.

Properties

IUPAC Name

3-(benzenesulfonyl)-6,7-dimethoxy-4-piperidin-1-ylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4S/c1-27-19-13-17-18(14-20(19)28-2)23-15-21(22(17)24-11-7-4-8-12-24)29(25,26)16-9-5-3-6-10-16/h3,5-6,9-10,13-15H,4,7-8,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEBOGBZJZUTODS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=C(C=N2)S(=O)(=O)C3=CC=CC=C3)N4CCCCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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